

Nafamostat mesylate meta-analysis post-ERCP pancreatitis prevention

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Compound Focus: Nafamostat Mesylate

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Nafamostat Mesylate Efficacy for PEP Prevention

Analysis Focus	Number of Studies & Patients	Risk Ratio (RR) for PEP	Key Findings
Overall PEP Prevention [1]	9 RCTs (n=3,321)	RR 0.50 (95% CI 0.36–0.68)	4.4% vs. 8.3% in control; ~50% lower risk.
By Patient Risk Profile	Low-Risk Patients [1]	Data from 9 RCTs RR 0.34 (95% CI 0.21–0.55)	Strong, consistent protective effect.
High-Risk Patients [1]	Data from 9 RCTs RR 0.68 (95% CI 0.47–1.00)	Effect is marginal and not statistically significant in some analyses [2].	By PEP Severity
Mild PEP [1]	Data from 9 RCTs RR 0.49 (95% CI 0.36–0.69)	Effective in preventing mild cases.	Moderate/Severe PEP [1]
Data from 9 RCTs RR 0.62 (95% CI 0.34–1.14)	No statistically significant benefit was demonstrated.	By Nafamostat Dose	20 mg Dose [1]
Data from 9 RCTs RR 0.50 (95% CI 0.34–0.74)	Effective, with no significant difference from the 50 mg dose.	50 mg Dose [1]	Data from 9 RCTs RR 0.43 (95% CI 0.26–0.72)
Effective, but not superior to 20 mg for high-risk patients [2].			

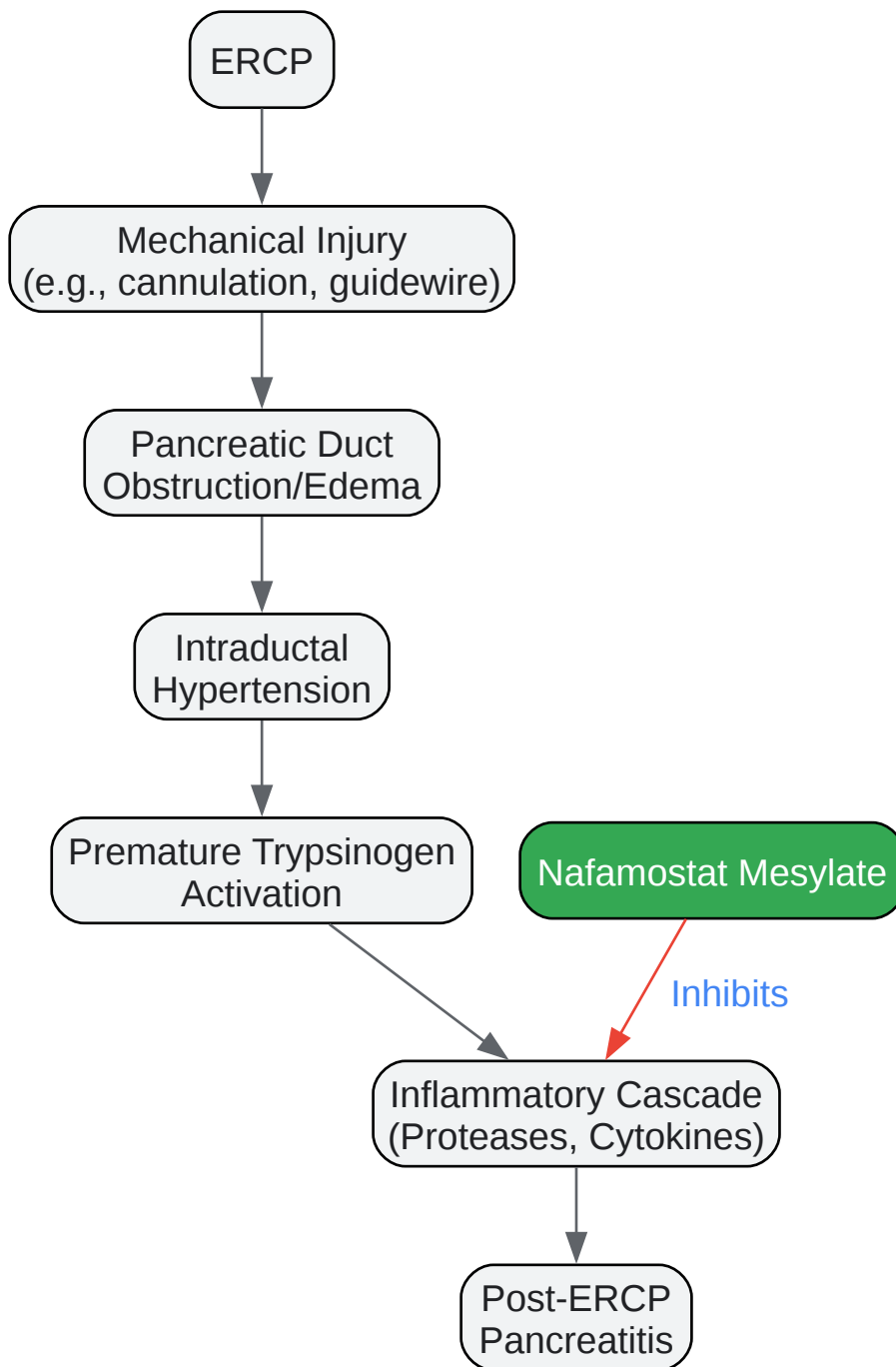
Comparative Performance Against Other Strategies

For high-risk patients, current evidence supports a combination of strategies. A 2024 individual patient data meta-analysis found that **rectal NSAIDs** and **high-volume intravenous fluids (IVF)** were effective, while pancreatic duct (PD) stents did not show a significant benefit in their adjusted analysis [3] [4]. Another network meta-analysis concluded that **pancreatic stent placement** was the most effective single strategy for high-risk patients [5].

Prophylaxis Strategy	Risk Ratio (RR) for PEP	Context of Evidence
Rectal NSAIDs [3]	RR 0.69 (95% CI 0.54–0.88)	Adjusted analysis from an individual patient data meta-analysis (IPDMA).
High-Volume IVF [3]	RR 0.40 (95% CI 0.21–0.79)	Adjusted analysis from an individual patient data meta-analysis (IPDMA).
Pancreatic Stent [5]	B = -1.25 (95% CI -1.81 to -0.69)	Network meta-analysis ranking it best for high-risk patients.
Pancreatic Stent [3]	RR 1.25 (95% CI 0.91–1.73)	Adjusted analysis from an individual patient data meta-analysis (IPDMA), showing no significant benefit.

Proposed Mechanism of Action

Nafamostat mesylate is a broad-spectrum synthetic serine protease inhibitor. It is thought to prevent PEP by inhibiting proteolytic enzymes and other inflammatory mediators in the pancreatic tissue [1]. The diagram below illustrates the proposed pathway of PEP development and nafamostat's potential intervention point.



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Typical Experimental Protocol

The evidence for nafamostat comes from prospective, randomized, controlled trials (RCTs). A typical protocol from these studies involves [2] [1]:

- **Study Design:** Prospective, randomized, double-blind, placebo-controlled trial.
- **Participants:** Adult patients (≥ 18 years) undergoing ERCP. Subgroup analysis is often pre-planned for low-risk and high-risk patients (e.g., defined by a history of PEP, suspected sphincter of Oddi dysfunction, or difficult cannulation).
- **Intervention:** Intravenous infusion of **Nafamostat Mesylate** (20 mg or 50 mg diluted in 500 ml of 5% dextrose solution) administered over a period starting 1-2 hours before ERCP and continuing for at least 4-12 hours after the procedure.
- **Control:** Intravenous infusion of an identical volume of placebo (e.g., 5% dextrose solution) on the same schedule.
- **Outcome Measurement:** The primary outcome is the incidence of PEP, diagnosed based on consensus criteria (new/worsening abdominal pain, amylase/lipase $>3x$ upper limit of normal at 24 hours post-ERCP, and hospitalization ≥ 2 days). Pancreatitis severity (mild, moderate, severe) is graded according to established criteria like the revised Atlanta classification.

Interpretation Guide

- **For low-risk patients:** Nafamostat is a supported pharmacologic option for PEP prevention.
- **For high-risk patients:** Guidelines recommend **rectal NSAIDs** (unless contraindicated) and/or **prophylactic pancreatic duct stenting** as first-line strategies [6]. The evidence for nafamostat in this group is weaker.
- **Combination therapy:** The most effective prophylaxis may involve combining strategies (e.g., rectal NSAIDs + aggressive hydration), though more research is needed to define nafamostat's role in such regimens [3].

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